Cas no 33529-63-4 (Ergoline-8-acetamide, 6-methyl-, (8b)-)

33529-63-4 structure
Nome del prodotto:Ergoline-8-acetamide, 6-methyl-, (8b)-
Ergoline-8-acetamide, 6-methyl-, (8b)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ergoline-8-acetamide, 6-methyl-, (8b)-
- VUFB 6683
- Q27276212
- D-8.BETA.-(CARBAMOYLMETHYL)-6-METHYLERGOLINE
- ERGOLINE-8.BETA.-ACETAMIDE, 6-METHYL-
- SCHEMBL11421566
- .ALPHA.-D-6-METHYLERGOLINYL-8-ACETAMIDE
- D-6-METHYLERGOLIN-8-YLACETAMIDE
- 33529-63-4
- ERGOLINE-8-ACETAMIDE, 6-METHYL-, (8.BETA.)-
- D7HH5OGW9W
- 2-((6AR,9S)-7-METHYL-6,6A,8,9,10,10A-HEXAHYDRO-4H-INDOLO(4,3-FG)QUINOLINE-9-YL)ACETAMIDE
- (8-.BETA.)-6-METHYLERGOLINE-8-ACETAMIDE
- D-6-methyl-8-ergolin-1-ylacetic acid amide tartrate
- ACETAMIDE, 2-((8.BETA.,10.XI.)-6-METHYLERGOLIN-8-YL)-
- (8-beta)-6-methylergoline-8-acetamide
- 6-METHYLERGOLINE-8-ACETAMIDE, (8-.BETA.)-
- UNII-D7HH5OGW9W
- 2-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetamide
- alpha-D-6-Methylergolinyl-8-acetamide
- D-8beta-(Carbamoylmethyl)-6-methylergoline
- J389.146A
- 2-((8.BETA.,10.XI.)-6-METHYLERGOLIN-8-YL)ACETAMIDE
- 6-METHYLERGOLINE-8.BETA.-ACETAMIDE
- Ergoline-8beta-acetamide, 6-methyl-
- Ergoline-8-acetamide, 6-methyl-, (8beta)-
-
- Inchi: InChI=1S/C17H21N3O/c1-20-9-10(6-16(18)21)5-13-12-3-2-4-14-17(12)11(8-19-14)7-15(13)20/h2-4,8,10,13,15,19H,5-7,9H2,1H3,(H2,18,21)/t10-,13+,15+/m0/s1
- Chiave InChI: CHCGOOUKGROCOZ-PSOPSSQASA-N
Proprietà calcolate
- Massa esatta: 283.168
- Massa monoisotopica: 283.168
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 21
- Conta legami ruotabili: 2
- Complessità: 426
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 62.1A^2
Proprietà sperimentali
- Densità: 1.219
- Punto di fusione: 237 - 239.5 °C
- Punto di ebollizione: 562°C at 760 mmHg
- Punto di infiammabilità: 293.7°C
- LogP: 2.64150
Ergoline-8-acetamide, 6-methyl-, (8b)- Letteratura correlata
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
33529-63-4 (Ergoline-8-acetamide, 6-methyl-, (8b)-) Prodotti correlati
- 2228729-10-8(2,2,2-trifluoro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-one)
- 2137855-86-6(1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-8-methyl-1-oxo-)
- 2171378-38-2((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidobutanoic acid)
- 1090914-71-8(N-(2,3-dihydro-1h-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide)
- 1261232-00-1(1-(6-bromopyridin-2-yl)piperidine-3-carboxylic acid)
- 65141-47-1(p-Nicorandil)
- 2270911-38-9(3-(4-Iodophenoxy)-azetidine hydrochloride)
- 1785315-57-2(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile)
- 1206994-16-2(7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one)
- 56876-28-9(4-(2-Amino-2-(1H-tetrazol-5-yl)ethyl)phenol)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
